molecular formula C17H19N3O3 B6665128 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665128
M. Wt: 313.35 g/mol
InChI Key: WOFQFZVNCCNQGO-UHFFFAOYSA-N
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Description

3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a quinoxaline ring attached to a piperidine ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the formation of the quinoxaline ring. One common method is the condensation of o-phenylenediamine with a dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further reactions to introduce the piperidine ring and the propanoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and piperidine-containing molecules. Examples are:

  • Quinoxaline-2-carboxylic acid
  • 1-(Quinoxalin-6-yl)piperidine
  • 3-(Quinoxalin-6-yl)propanoic acid

Uniqueness

What sets 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid apart is its unique combination of the quinoxaline and piperidine rings with a propanoic acid group. This structure imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

3-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(22)6-3-12-2-1-9-20(11-12)17(23)13-4-5-14-15(10-13)19-8-7-18-14/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFQFZVNCCNQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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